molecular formula C23H21Cl2FN4O3 B1662824 Poziotinib CAS No. 1092364-38-9

Poziotinib

Número de catálogo: B1662824
Número CAS: 1092364-38-9
Peso molecular: 491.3 g/mol
Clave InChI: LPFWVDIFUFFKJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Poziotinib es un fármaco en desarrollo por Hanmi Pharmaceutical, Luye Pharma y Spectrum Pharmaceuticals para el tratamiento de varios tipos de cáncer. Se basa en un andamiaje de anilino-quinazolina e inhibe los receptores del factor de crecimiento epidérmico, incluyendo el receptor del factor de crecimiento epidérmico, HER2/neu y HER4 . Este compuesto es particularmente notable por su potencial en el tratamiento de cánceres con mutaciones específicas en estos receptores.

Aplicaciones Científicas De Investigación

Poziotinib tiene una amplia gama de aplicaciones en investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

Poziotinib ejerce sus efectos inhibiendo de forma irreversible los receptores del factor de crecimiento epidérmico, HER2/neu y HER4 . Se une covalentemente a estos receptores, bloqueando sus vías de señalización y, por lo tanto, inhibiendo el crecimiento y la proliferación de las células cancerosas. Este mecanismo lo hace particularmente eficaz contra los cánceres con mutaciones específicas en estos receptores .

Compuestos Similares:

    Erlotinib: Otro inhibidor del receptor del factor de crecimiento epidérmico utilizado en el tratamiento del cáncer.

    Neratinib: Un inhibidor de la tirosina quinasa pan-HER utilizado para tratar el cáncer de mama HER2-positivo.

    Afatinib: Un inhibidor irreversible del receptor del factor de crecimiento epidérmico y HER2 utilizado en el cáncer de pulmón de células no pequeñas.

Comparación: this compound es único en su capacidad de inhibir múltiples receptores del factor de crecimiento epidérmico, incluyendo HER2/neu y HER4, y su mecanismo de unión irreversible . Esto lo hace particularmente eficaz contra los cánceres con mutaciones específicas que pueden no responder a otros inhibidores como erlotinib o neratinib .

Safety and Hazards

The most common grade 3 or higher treatment-related adverse events include skin rash (36%), diarrhea (23%), and oral mucositis (13%) . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Poziotinib demonstrates moderate antitumor activity in previously treated HER2 exon 20 mutant NSCLC patients with a manageable safety profile . Different subgroup mutations show various benefits of this compound treatment . Large-scale and multiarm clinical trials are warranted to confirm a suitable population and therapeutic strategies .

Análisis Bioquímico

Biochemical Properties

Poziotinib functions as an irreversible inhibitor of the epidermal growth factor receptor family. It interacts with the epidermal growth factor receptor, HER2, and HER4 by binding covalently to the kinase domain of these receptors. This binding inhibits the autophosphorylation of the receptors, thereby blocking downstream signaling pathways that promote cell proliferation and survival . The interaction between this compound and these receptors is characterized by its high affinity and specificity, making it a potent inhibitor of receptor tyrosine kinases.

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cancer cells. It inhibits cell proliferation by blocking the signaling pathways mediated by the epidermal growth factor receptor family. This inhibition leads to reduced cell growth, induction of apoptosis, and decreased metastatic potential . This compound also affects cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation. Additionally, this compound influences gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the kinase domain of the epidermal growth factor receptor family. This binding is irreversible and covalent, leading to the inhibition of receptor autophosphorylation . By blocking the activation of these receptors, this compound prevents the downstream signaling cascades that promote cell proliferation and survival. The inhibition of these pathways results in the induction of apoptosis and the suppression of tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under physiological conditions, and its inhibitory effects on the epidermal growth factor receptor family are sustained over extended periods . Long-term studies have shown that this compound can maintain its efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including weight loss, gastrointestinal disturbances, and hepatotoxicity . The therapeutic window of this compound is narrow, and careful dose optimization is required to maximize its efficacy while minimizing its toxicity.

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The major metabolites of this compound are HM781-36-M1 and HM781-36-M2, which retain some inhibitory activity against the epidermal growth factor receptor family . The metabolism of this compound can be influenced by various factors, including genetic polymorphisms in cytochrome P450 enzymes and co-administration of other drugs that affect cytochrome P450 activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is known to interact with various transporters, including P-glycoprotein, which can affect its cellular uptake and distribution . This compound accumulates in tissues with high expression of the epidermal growth factor receptor family, such as tumors, where it exerts its inhibitory effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the plasma membrane, where it interacts with the epidermal growth factor receptor family . This compound does not require specific targeting signals or post-translational modifications for its localization. Its activity is dependent on its ability to bind to the kinase domain of the receptors and inhibit their autophosphorylation .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Poziotinib se sintetiza en seis etapas a partir del acetato de 7-metoxi-4-oxo-3,4-dihidroquinazolin-ilo. El proceso de síntesis implica reacciones de cloración, amonificación, hidrólisis, condensación, eliminación de Boc y amidación . Las condiciones de reacción son moderadas, y el rendimiento global es aproximadamente del 37.2%.

Métodos de Producción Industrial: La producción industrial de this compound sigue la misma ruta de síntesis, siendo la materia prima fácilmente disponible y las etapas de reacción optimizadas para un mayor rendimiento y eficiencia .

Análisis De Reacciones Químicas

Tipos de Reacciones: Poziotinib experimenta diversas reacciones químicas, entre las que se incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes:

    Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

    Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinazolina, mientras que la reducción puede producir derivados de amina.

Comparación Con Compuestos Similares

    Erlotinib: Another epidermal growth factor receptor inhibitor used in cancer treatment.

    Neratinib: A pan-HER tyrosine kinase inhibitor used for treating HER2-positive breast cancer.

    Afatinib: An irreversible epidermal growth factor receptor and HER2 inhibitor used in non-small cell lung cancer.

Comparison: Poziotinib is unique in its ability to inhibit multiple epidermal growth factor receptors, including HER2/neu and HER4, and its irreversible binding mechanism . This makes it particularly effective against cancers with specific mutations that may not respond to other inhibitors like erlotinib or neratinib .

Propiedades

IUPAC Name

1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2FN4O3/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFWVDIFUFFKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148853
Record name Poziotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092364-38-9
Record name Poziotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092364-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poziotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092364389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poziotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Poziotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POZIOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEI6OOU6IK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-(3,4-dichloro-2-fluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine dihydrochloride (100 g) and sodium hydrogen carbonate (66 g) were added to a mixed solvent of tetrahydrofuran (630 ml) and water (1 L), and the temperature of the reaction mixture was cooled to 0° C. with iced water. Acryloyol chloride (24 ml) diluted with tetrahydrofuran (370 ml) was slowly added to the reaction mixture over 30 minutes, followed by stirring at 0° C. for 30 minutes. Upon completion of the reaction, aqueous acetone (2.0 L) was added to the resulting mixture, which was stirred for 12 hours and filtered to produce 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one (72 g, yield: 75%). The solid thus obtained was dissolved in a mixed solvent of dichloromethane (200 ml) and methanol (100 ml), added with ethyl acetate (1.2 L), and stirred for 12 hours. The resulting solid was filtered and washed with ethyl acetate (100 ml). The solid was dried at 40° C. in an oven to produce the compound of formula (II) (55 g, yield: 76%, total yield=57%).
Name
N-(3,4-dichloro-2-fluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine dihydrochloride
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
630 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
370 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Poziotinib
Reactant of Route 2
Poziotinib
Reactant of Route 3
Reactant of Route 3
Poziotinib
Reactant of Route 4
Reactant of Route 4
Poziotinib
Reactant of Route 5
Reactant of Route 5
Poziotinib
Reactant of Route 6
Poziotinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.